N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a phenyl group and a dimethoxyphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Phenyl and Dimethoxyphenyl Groups: The phenyl and dimethoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Final Coupling Reaction: The final step involves coupling the synthesized oxazole derivative with a carboxylic acid derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Catalysts and reagents used in the synthesis are selected based on their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar dimethoxyphenyl structure.
2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe): Another hallucinogenic compound with structural similarities.
Uniqueness: N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its oxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-8-9-16(23-2)14(10-13)19-18(21)15-11-17(24-20-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21) |
InChI Key |
LWHKNFJEWSMJDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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